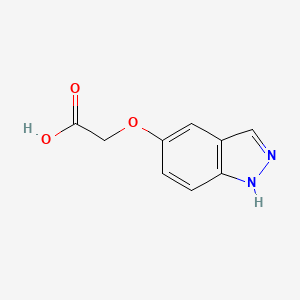

2-((1H-Indazol-5-yl)oxy)acetic acid

Beschreibung

BenchChem offers high-quality 2-((1H-Indazol-5-yl)oxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1H-Indazol-5-yl)oxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1H-indazol-5-yloxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9(13)5-14-7-1-2-8-6(3-7)4-10-11-8/h1-4H,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHXIBSZUOFNEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OCC(=O)O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184325 | |

| Record name | Acetic acid, (1H-indazol-5-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30226-16-5 | |

| Record name | Acetic acid, (1H-indazol-5-yloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030226165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (1H-indazol-5-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Blood-brain barrier permeability of 2-((1H-Indazol-5-yl)oxy)acetic acid

An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of 2-((1H-Indazol-5-yl)oxy)acetic Acid

Executive Summary

The blood-brain barrier (BBB) presents a formidable obstacle in neuropharmacology, acting as a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). The compound 2-((1H-Indazol-5-yl)oxy)acetic acid consists of an indazole core linked via an ether bond to an acetic acid moiety.

From a medicinal chemistry perspective, this structural combination represents a classic "peripherally restricted" pharmacophore. The presence of a free carboxylic acid group drastically alters the molecule's physicochemical profile at physiological pH, rendering it highly anionic. This guide provides a comprehensive, step-by-step analysis of the causal mechanisms, predictive profiling, and experimental workflows required to evaluate the BBB permeability of 2-((1H-Indazol-5-yl)oxy)acetic acid.

Physicochemical Profiling & In Silico Predictions

Before initiating resource-intensive in vitro or in vivo assays, it is critical to evaluate the foundational physicochemical properties that dictate BBB permeation. Passive diffusion across the lipophilic endothelial cell membrane requires a delicate balance of lipophilicity, low molecular weight, and minimal hydrogen-bonding capacity.

Key Molecular Descriptors

| Property | Estimated Value | Impact on BBB Permeability |

| Molecular Weight (MW) | 192.17 g/mol | Favorable: Well below the typical 400 Da threshold for CNS-active small molecules. |

| Topological Polar Surface Area (TPSA) | ~75.2 Ų | Borderline: Ideal CNS drugs possess a TPSA < 90 Ų. The indazole nitrogens and carboxylic acid oxygens contribute significantly to the polar surface. |

| pKa (Carboxylic Acid) | ~3.5 | Highly Restrictive: At a physiological pH of 7.4, the molecule exists >99.9% in its deprotonated, anionic state. |

| LogD (pH 7.4) | < 0 (Negative) | Highly Restrictive: While the neutral LogP is ~1.2, the ionization at pH 7.4 drastically reduces lipophilicity, preventing partitioning into the lipid bilayer. |

The Causality of Ionization: The primary barrier to the CNS entry of 2-((1H-Indazol-5-yl)oxy)acetic acid is its ionization state. Because the molecule is almost entirely anionic in the bloodstream, the energetic penalty required to shed its hydration shell and enter the hydrophobic core of the BBB endothelial membrane is insurmountable for passive transcellular diffusion.

Mechanisms of Transport and Efflux Liability

Even if a minute fraction of the un-ionized compound passively diffuses into the endothelial cells, it faces a secondary, active defense mechanism: efflux transporters.

Endothelial cells of the BBB highly express ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp / ABCB1) and Breast Cancer Resistance Protein (BCRP / ABCG2) . Carboxylic acid-containing compounds are frequently recognized as substrates for these efflux pumps. In fact, appending a carboxylic acid to a scaffold is a well-documented, target-agnostic strategy utilized by drug developers to intentionally restrict a drug to the periphery and evade CNS penetration[1].

Consequently, 2-((1H-Indazol-5-yl)oxy)acetic acid is subject to a dual-restriction mechanism:

-

Thermodynamic restriction: Poor membrane partitioning due to the anionic charge.

-

Kinetic restriction: Active extrusion back into the apical (blood) compartment by BCRP and P-gp.

Caption: Mechanistic model of 2-((1H-Indazol-5-yl)oxy)acetic acid restriction at the BBB.

Experimental Workflows for BBB Permeability Assessment

To empirically validate the predicted lack of BBB permeability, a tiered, self-validating experimental workflow must be employed. This ranges from high-throughput artificial membranes to complex in vivo pharmacokinetic modeling.

Caption: Step-by-step experimental workflow for evaluating BBB permeability.

Tier 1: PAMPA-BBB (Passive Permeability)

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) isolates passive diffusion from active transport, allowing researchers to confirm the thermodynamic restrictions of the molecule[2].

Step-by-Step Protocol:

-

Membrane Preparation: Prepare a 2% to 5% (w/v) solution of porcine polar brain lipid (PBL) extract dissolved in n-dodecane.

-

Coating: Apply 4 µL of the PBL solution to the polyvinylidene fluoride (PVDF) filter membrane of a 96-well donor plate.

-

Dosing: Dilute 2-((1H-Indazol-5-yl)oxy)acetic acid to a final concentration of 50 µM in a phosphate buffer (pH 7.4, 0.5% DMSO) and add to the donor wells.

-

Incubation: Fill the acceptor plate with fresh buffer, assemble the sandwich, and incubate for 4 to 15 hours at room temperature.

-

Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe ). A Pe<2.0×10−6 cm/s confirms poor passive diffusion.

Tier 2: MDCK-MDR1 / BCRP Transwell Assays (Active Efflux)

Because the PAMPA assay lacks biological transporters, cell-based assays using Madin-Darby Canine Kidney (MDCK) cells transfected with human MDR1 (P-gp) or BCRP are required to assess efflux liabilities.

Step-by-Step Protocol:

-

Cell Seeding: Seed transfected MDCK cells onto polycarbonate Transwell inserts and culture until a tight monolayer forms (verified by Transepithelial Electrical Resistance, TEER > 150 Ω·cm²).

-

Bidirectional Transport: Add the compound (e.g., 5 µM) to the apical chamber to measure Apical-to-Basolateral (A-B) transport. In parallel wells, add the compound to the basolateral chamber to measure Basolateral-to-Apical (B-A) transport.

-

Incubation & Sampling: Incubate at 37°C for 2 hours, taking aliquots from the receiver chambers at specific intervals.

-

Efflux Ratio Calculation: Calculate the apparent permeability ( Papp ) for both directions. The Efflux Ratio (ER) is calculated as ER=Papp(B−A)/Papp(A−B) . An ER > 2.0, which is reversible upon the addition of a specific inhibitor (e.g., Elacridar for P-gp/BCRP), confirms active efflux.

Tier 3: In Vivo Kp,uu,brain Determination

Total brain-to-plasma ratios are highly misleading because they do not account for non-specific binding to brain lipids. The ultimate gold standard for assessing true CNS exposure is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain )[3].

Step-by-Step Protocol:

-

In Vivo Dosing: Administer 2-((1H-Indazol-5-yl)oxy)acetic acid intravenously to a rodent model (e.g., Sprague-Dawley rats) via continuous infusion to achieve steady-state concentrations.

-

Tissue Collection: Euthanize the animal and immediately collect blood (processed to plasma) and whole brain tissue.

-

Equilibrium Dialysis:

-

Determine the unbound fraction in plasma ( fu,plasma ) by dialyzing plasma against a blank buffer for 4-6 hours at 37°C.

-

Determine the unbound fraction in the brain ( fu,brain ) by homogenizing the brain tissue (e.g., 1:3 in buffer) and performing equilibrium dialysis.

-

-

Mathematical Derivation: Calculate the parameter using the formula:

Kp,uu,brain=Cplasma,total×fu,plasmaCbrain,total×fu,brainInterpretation: For 2-((1H-Indazol-5-yl)oxy)acetic acid, the Kp,uu,brain is expected to be ≪0.1 , confirming that the unbound, pharmacologically active concentration in the brain is negligible compared to the periphery.

Structural Optimization Strategies

Depending on the therapeutic goal, the structure of 2-((1H-Indazol-5-yl)oxy)acetic acid can be optimized:

-

If CNS Penetration is Required: The carboxylic acid must be masked or replaced. Converting the acid into an ester prodrug (e.g., methyl or ethyl ester) will neutralize the charge at pH 7.4, drastically improving LogD and passive permeability. Alternatively, replacing the carboxylic acid with a non-acidic bioisostere (e.g., an oxadiazole) can retain hydrogen-bonding geometry while eliminating the anionic charge.

-

If Peripheral Restriction is Desired: If the target is peripheral (e.g., targeting peripheral inflammation without causing CNS side effects), the current oxyacetic acid moiety is highly optimal. It acts as a built-in safety mechanism, ensuring the drug remains excluded from the brain parenchyma.

References

-

Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development Source: Pharmaceutical Research (via PubMed Central) URL:[Link][3]

-

High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB) Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link][2]

-

Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link][1]

Sources

- 1. Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High throughput artificial membrane permeability assay for blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Metabolic Fate of 2-((1H-Indazol-5-yl)oxy)acetic acid: A Technical Guide for Drug Development

Abstract

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a novel chemical entity is a critical step in evaluating its potential as a therapeutic agent. This guide provides a comprehensive technical overview of the anticipated metabolic pathways involving 2-((1H-Indazol-5-yl)oxy)acetic acid, a synthetic molecule featuring the pharmacologically significant indazole scaffold.[1][2] While "biosynthesis" is not applicable to this synthetic compound, this document delves into its metabolism within biological systems, a crucial factor for determining pharmacokinetic profiles and potential toxicities. We will explore predictive metabolic transformations, outline robust experimental protocols for their validation, and discuss the interpretation of metabolic data in the context of drug discovery and development.

Introduction: The Significance of 2-((1H-Indazol-5-yl)oxy)acetic acid

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Several FDA-approved drugs, such as axitinib and entrectinib, feature the indazole motif, highlighting its importance in modern therapeutics.[3] The compound 2-((1H-Indazol-5-yl)oxy)acetic acid combines this potent heterocyclic system with an acetic acid side chain, a functional group known to influence solubility and interact with biological targets.

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of such a compound is paramount.[4] The metabolic stability and the pathways of biotransformation directly impact a drug's half-life, bioavailability, and potential for drug-drug interactions or the formation of toxic byproducts.[5] This guide serves as a foundational resource for designing and executing the necessary studies to elucidate the metabolic profile of 2-((1H-Indazol-5-yl)oxy)acetic acid.

Predicted Metabolic Pathways

The metabolism of xenobiotics typically proceeds through two phases: Phase I (functionalization) and Phase II (conjugation).[6] Based on the structure of 2-((1H-Indazol-5-yl)oxy)acetic acid, we can predict several potential metabolic transformations.

Phase I Metabolism

Phase I reactions introduce or expose polar functional groups, primarily through oxidation, reduction, and hydrolysis.[7] For the target compound, cytochrome P450 (CYP) enzymes, located predominantly in liver microsomes, are expected to be the major players.[]

Potential Phase I metabolic reactions include:

-

Hydroxylation of the Indazole Ring: The aromatic indazole core is a likely target for CYP-mediated hydroxylation at various positions.

-

Hydroxylation of the Benzene Portion: The benzene ring of the indazole system can also undergo hydroxylation.

-

N-Dealkylation/Oxidation: While this molecule does not have N-alkyl groups, oxidation at the nitrogen atoms of the pyrazole ring is a possibility.

-

O-Dealkylation (Ether Cleavage): The ether linkage between the indazole ring and the acetic acid moiety could be a site for oxidative cleavage, although this is generally a less common metabolic route for aryl ethers compared to alkyl ethers.

-

Metabolism of the Acetic Acid Side Chain: The acetic acid side chain itself is generally metabolically stable but can sometimes undergo further oxidation or other transformations.[9]

A unique metabolic pathway observed for some indazole-containing compounds is a P450-mediated N-deindazolation, which involves the cleavage of the indazole ring.[10][11] This has been associated with metabolism-dependent mutagenicity in certain cases, making it a critical pathway to investigate.[10][11]

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which greatly increases water solubility and facilitates excretion.[6][12]

Key Phase II reactions for 2-((1H-Indazol-5-yl)oxy)acetic acid and its metabolites include:

-

Glucuronidation: This is a major conjugation pathway.[12] The carboxylic acid group of the parent molecule can form a reactive acyl glucuronide.[6] Hydroxylated metabolites from Phase I can also be readily conjugated with glucuronic acid.

-

Sulfonation: Phenolic hydroxyl groups introduced during Phase I metabolism are susceptible to conjugation with sulfate, catalyzed by sulfotransferases (SULTs).[6]

-

Amino Acid Conjugation: Carboxylic acids can be activated and conjugated with amino acids like glycine or glutamine.[12]

The following diagram illustrates the potential metabolic pathways for 2-((1H-Indazol-5-yl)oxy)acetic acid.

Caption: Predicted metabolic pathways of 2-((1H-Indazol-5-yl)oxy)acetic acid.

Experimental Workflows for Metabolic Profiling

A tiered approach, starting with in vitro assays and progressing to in vivo studies, is essential for a thorough metabolic evaluation.

In Vitro Metabolic Stability Assays

These assays are crucial for early-stage drug discovery to predict in vivo clearance and to select compounds with favorable pharmacokinetic profiles.[4][5]

Objective: To determine the rate at which the compound is metabolized by liver enzymes.

Key Systems:

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of CYP enzymes. They are ideal for studying Phase I metabolism.[5]

-

S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions.[13]

-

Hepatocytes: These are whole liver cells that contain a full complement of metabolic enzymes and cofactors, providing the most comprehensive in vitro model for both Phase I and Phase II metabolism.[13]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

-

Preparation:

-

Prepare a stock solution of 2-((1H-Indazol-5-yl)oxy)acetic acid in a suitable organic solvent (e.g., DMSO).

-

Thaw pooled HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

-

Prepare a NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

Pre-warm the HLM suspension and test compound separately at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system to the HLM and test compound mixture. The final concentration of the test compound is typically 1 µM.

-

Incubate at 37°C in a shaking water bath.

-

Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound).

-

-

Sample Processing & Analysis:

-

Vortex and centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Quantify the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg protein/mL).

-

Self-Validation and Controls:

-

Negative Control: Incubations without the NADPH regenerating system to assess non-CYP-mediated degradation.

-

Positive Control: A compound with known metabolic characteristics (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) should be run in parallel to validate the assay performance.

Data Presentation:

| Compound | t½ (min) | CLint (µL/min/mg protein) |

| Test Compound | Experimental Value | Calculated Value |

| Verapamil (High Clearance) | < 15 | > 100 |

| Warfarin (Low Clearance) | > 60 | < 10 |

Metabolite Identification (Met-ID) Studies

Objective: To identify the chemical structures of metabolites formed in vitro.

Methodology: This typically involves incubating the test compound at a higher concentration (e.g., 10 µM) with a metabolic system (like hepatocytes or S9 fraction) for a fixed period (e.g., 60-120 minutes).[13] The resulting sample is then analyzed by high-resolution LC-MS/MS.[14][15]

Experimental Protocol: In Vitro Metabolite Identification

-

Incubation: Follow a similar incubation procedure as the stability assay, but with a higher compound concentration and a single, longer time point.

-

LC-MS/MS Analysis:

-

Separate the parent compound and its metabolites using liquid chromatography.[14]

-

Detect the ions using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[16]

-

Acquire full scan MS data to detect potential metabolites and MS/MS (or tandem MS) data to fragment the ions for structural elucidation.[17]

-

-

Data Mining and Interpretation:

-

Compare the chromatograms of samples with and without the cofactor (NADPH) to distinguish metabolites from artifacts.

-

Use specialized software to search for expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).[18]

-

Interpret the MS/MS fragmentation patterns of the parent compound and its metabolites to pinpoint the site of metabolic modification.

-

The following workflow diagram illustrates the process of metabolite identification.

Caption: A typical workflow for in vitro metabolite identification using LC-MS/MS.

Implications for Drug Development

The metabolic profile of 2-((1H-Indazol-5-yl)oxy)acetic acid has profound implications for its development as a drug candidate:

-

High Metabolic Instability: If the compound is rapidly metabolized (low t½, high CLint), it may lead to poor oral bioavailability and require more frequent or higher doses, which is generally undesirable.[19] In such cases, medicinal chemists may need to modify the structure to block the "metabolic soft spots."

-

Formation of Active or Reactive Metabolites: Metabolites are not always inactive. They can have their own pharmacological activity (which could be beneficial) or be chemically reactive and lead to toxicity (e.g., through covalent binding to proteins).[6] The potential for the formation of reactive acyl glucuronides from the acetic acid moiety must be carefully assessed.

-

CYP Inhibition or Induction: The parent compound or its metabolites could inhibit or induce specific CYP enzymes.[20][21] This can lead to significant drug-drug interactions when co-administered with other medications that are substrates for the same enzymes.

Conclusion

While 2-((1H-Indazol-5-yl)oxy)acetic acid is a synthetic molecule without a biosynthetic pathway, a thorough understanding of its metabolic fate is indispensable for its progression in the drug development pipeline. The predictive pathways and experimental protocols outlined in this guide provide a robust framework for researchers to characterize its ADME properties. By systematically evaluating metabolic stability, identifying key metabolites, and understanding the enzymatic pathways involved, development teams can make informed decisions, optimize lead compounds, and ultimately enhance the probability of clinical success.

References

-

Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

-

Cell Based Assays for Metabolic Disease Drug Discovery - MarinBio. (2025, July 24). Marin Biologic Laboratories. Retrieved March 20, 2026, from [Link]

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. Retrieved March 20, 2026, from [Link]

-

Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved March 20, 2026, from [Link]

-

Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate. (2006, October 15). PubMed. Retrieved March 20, 2026, from [Link]

-

Services for in vitro Metabolism research - Admescope. (n.d.). Admescope. Retrieved March 20, 2026, from [Link]

-

An Automated Identification Tool for LC-MS Based Metabolomics Studies - IEEE Xplore. (2019, July 7). IEEE Xplore. Retrieved March 20, 2026, from [Link]

-

Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). (2023, September 7). YouTube. Retrieved March 20, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). MDPI. Retrieved March 20, 2026, from [Link]

-

How Does LC-MS Identify Proteins and Metabolites? - Patsnap Synapse. (2025, May 9). Patsnap. Retrieved March 20, 2026, from [Link]

-

Discovery of Novel Indazole Derivatives as Orally Available β 3 -Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. (2017, March 29). ACS Publications. Retrieved March 20, 2026, from [Link]

-

Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands | Journal of Medicinal Chemistry - ACS Publications. (2012, October 9). ACS Publications. Retrieved March 20, 2026, from [Link]

-

Metabolism-Dependent Mutagenicity of a Compound Containing a Piperazinyl Indazole Motif: Role of a Novel P450-Mediated Metabolic Reaction Involving a Putative Oxaziridine Intermediate | Chemical Research in Toxicology. (2006, September 20). ACS Publications. Retrieved March 20, 2026, from [Link]

-

Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture - PubMed. (n.d.). PubMed. Retrieved March 20, 2026, from [Link]

-

Phase II (Conjugation) Reactions. (n.d.). University of Anbar. Retrieved March 20, 2026, from [Link]

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

-

Determination of Degradation Pathways and Kinetics of Acyl Glucuronides by NMR Spectroscopy | Chemical Research in Toxicology - ACS Publications. (2007, May 31). ACS Publications. Retrieved March 20, 2026, from [Link]

-

Acetic acid, 2-(1H-indazol-5-yloxy)- — Chemical Substance Information - NextSDS. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link]

-

Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

-

Phase II Drug Metabolism. (2022, September 8). Bio-Rad. Retrieved March 20, 2026, from [Link]

-

2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid | C23H17N5O3 | CID - PubChem. (n.d.). PubChem. Retrieved March 20, 2026, from [Link]

-

Induction and inhibition of cytochrome P450 and drug-metabolizing enzymes by climbazole. (2002, January 15). PubMed. Retrieved March 20, 2026, from [Link]

-

Acetic Acid: An Underestimated Metabolite in Ethanol-Induced Changes in Regulating Cardiovascular Function - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

-

A process for the preparation of crystalline forms of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}. (2025, February 7). Technical Disclosure Commons. Retrieved March 20, 2026, from [Link]

-

Drug Metabolism: Phase I and Phase II Metabolic Pathways - IntechOpen. (2024, February 14). IntechOpen. Retrieved March 20, 2026, from [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

-

Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents - MDPI. (2022, October 13). MDPI. Retrieved March 20, 2026, from [Link]

-

Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved March 20, 2026, from [Link]

-

Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors - Usiena air. (2026, January 28). University of Siena. Retrieved March 20, 2026, from [Link]

-

Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - MDPI. (2025, September 3). MDPI. Retrieved March 20, 2026, from [Link]

-

2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed. (2014, January 15). PubMed. Retrieved March 20, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole Derivatives [bldpharm.com]

- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 5. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 6. drughunter.com [drughunter.com]

- 7. Drug Metabolism: Phase I and Phase II Metabolic Pathways | IntechOpen [intechopen.com]

- 9. Acetic Acid: An Underestimated Metabolite in Ethanol-Induced Changes in Regulating Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. admescope.com [admescope.com]

- 14. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How Does LC-MS Identify Proteins and Metabolites? [synapse.patsnap.com]

- 16. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. m.youtube.com [m.youtube.com]

- 18. An Automated Identification Tool for LC-MS Based Metabolomics Studies | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Induction and inhibition of cytochrome P450 and drug-metabolizing enzymes by climbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocol: Solubilization of 2-((1H-Indazol-5-yl)oxy)acetic acid in DMSO for In Vitro Cell-Based Assays

Abstract

This document provides a comprehensive, field-proven protocol for the solubilization and preparation of 2-((1H-Indazol-5-yl)oxy)acetic acid for use in cell culture applications. Indazole derivatives represent a class of heterocyclic compounds with significant pharmacological interest, often investigated for their potential as kinase inhibitors and modulators of various signaling pathways.[1][2][3] Given the inherent low aqueous solubility of many small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice. This guide details the rationale behind solvent selection, provides a step-by-step methodology for preparing a high-concentration stock solution, and outlines critical considerations for its subsequent dilution to working concentrations, ensuring experimental reproducibility and cellular viability.

Introduction: The Scientific Rationale

2-((1H-Indazol-5-yl)oxy)acetic acid is a small organic molecule belonging to the indazole class. Compounds in this family are structurally characterized by a fused benzene and pyrazole ring system and are of high interest in drug discovery for their diverse biological activities.[2] A primary challenge in evaluating such compounds in vitro is their typically hydrophobic nature, which necessitates the use of an organic solvent for initial dissolution before introduction into aqueous cell culture media.

Why Dimethyl Sulfoxide (DMSO)?

DMSO is a polar, aprotic organic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[4] Its utility in cell culture is twofold:

-

High Solubilizing Power: It effectively dissolves compounds like 2-((1H-Indazol-5-yl)oxy)acetic acid, allowing for the preparation of concentrated stock solutions.

-

Miscibility: It is miscible with water and cell culture media, facilitating the dilution of the stock solution to a final working concentration.

The DMSO Cytotoxicity Dilemma

While an invaluable tool, DMSO is not biologically inert. At elevated concentrations, it can induce cellular stress, alter membrane permeability, affect cell differentiation and proliferation, and even trigger apoptosis.[4][5][6][7] Therefore, the cardinal rule is to minimize the final concentration of DMSO in the cell culture medium.

| Cell Type | Recommended Max. Final DMSO Concentration (v/v) | Rationale & References |

| Immortalized/Robust Cell Lines | ≤ 0.5% | Generally tolerated, though lower is always better. Some cell lines can handle up to 1% without severe cytotoxicity.[8] |

| Primary Cells & Stem Cells | ≤ 0.1% | These cells are often more sensitive to solvent-induced stress than established cell lines.[9] |

| High-Throughput Screening (HTS) | 0.1% - 1.0% | Concentration should be rigorously optimized and kept consistent across all plates.[9] |

| Long-Term Exposure (>48h) | ≤ 0.1% | The cytotoxic effects of DMSO can be cumulative over time.[5] |

The experimental workflow must be designed to validate the chosen DMSO concentration. This is achieved by including a "vehicle control" in every experiment.

dot

Caption: Stock Solution Preparation Workflow.

Protocol: Preparation of a 10 mM Stock Solution

This protocol is designed to create a 1 mL stock solution at a concentration of 10 mM.

Materials:

-

2-((1H-Indazol-5-yl)oxy)acetic acid powder

-

Anhydrous, sterile DMSO (e.g., ATCC® 4-X™) [10]* Calibrated analytical balance

-

Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

-

Vortex mixer

-

Pipettors and sterile, filtered pipette tips

-

(Optional) Sonicator water bath

Procedure:

-

Pre-Protocol Preparation:

-

Bring the vial of the compound to room temperature before opening to prevent moisture condensation.

-

Work in a clean environment, such as a laminar flow hood, to maintain sterility. [11]

-

-

Calculation:

-

To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

-

Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 10 mM × 1 mL × 192.17 g/mol = 1.9217 mg

-

-

Weighing:

-

Carefully weigh out ~1.92 mg of 2-((1H-Indazol-5-yl)oxy)acetic acid and transfer it into a sterile microcentrifuge tube.

-

Expert Tip: For small quantities, it is often more accurate to weigh a larger mass (e.g., 10 mg) and adjust the volume of DMSO accordingly (in this case, to 5.20 mL) to achieve the target concentration.

-

-

Dissolution:

-

Add 1 mL of anhydrous, sterile DMSO to the tube containing the weighed compound. [9] * Cap the tube tightly.

-

-

Solubilization:

-

Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. [9] * Visually inspect the solution against a light source to ensure no solid particles remain.

-

Troubleshooting: If the compound does not fully dissolve:

-

-

Aliquoting and Storage:

-

Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile tubes. [9][12]This is a critical step to avoid repeated freeze-thaw cycles which can degrade the compound.

-

Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date.

-

Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months) . [11][13]

-

Protocol: Preparation of a 10 µM Working Solution

This protocol details the dilution of the 10 mM stock solution to a final working concentration of 10 µM in 2 mL of cell culture medium.

Procedure:

-

Calculate the Dilution Factor:

-

Dilution Factor = [Stock Concentration] / [Final Concentration]

-

Dilution Factor = 10 mM / 10 µM = 10,000 µM / 10 µM = 1000x

-

-

Calculate Volume of Stock Needed:

-

Volume of Stock = Final Volume / Dilution Factor

-

Volume of Stock = 2 mL / 1000 = 0.002 mL = 2 µL

-

-

Prepare Working Solution:

-

Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

In a sterile tube, add 1998 µL of pre-warmed cell culture medium.

-

Add 2 µL of the 10 mM stock solution to the medium.

-

Mix thoroughly by gentle pipetting or brief vortexing. The solution is now ready to be added to cells.

-

-

Final DMSO Concentration Check:

Application Context: Potential Mechanism of Action

While the specific targets of 2-((1H-Indazol-5-yl)oxy)acetic acid require empirical validation, related indazole-containing compounds have been shown to act as potent kinase inhibitors. For instance, Belumosudil, a structurally related compound, is an inhibitor of Rho-associated coiled-coil kinase (ROCK). [15]ROCK kinases are key regulators of the actin cytoskeleton and are involved in cell adhesion, migration, and contraction. Inhibition of this pathway can have therapeutic implications in autoimmune and fibrotic diseases.

dot

Caption: Hypothetical ROCK Signaling Pathway Inhibition.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound and DMSO. [16][17]* Handling: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [16][18]Avoid contact with skin and eyes. [18]* DMSO: Use in a well-ventilated area. DMSO can facilitate the absorption of other chemicals through the skin.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. [19]

References

- Eppendorf US. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?

- Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.

- Nexcelom Bioscience. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.

- HIMEDIA. (2025, September 2). Safety Data Sheet: Dimethyl sulphoxide (DMSO), Cell Culture Tested.

- Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.

- Gomes, A. R., et al. (2020, October 15). Effects of DMSO on the Pluripotency of Cultured Mouse Embryonic Stem Cells (mESCs).

- BLDpharm. (n.d.). 30226-16-5|2-((1H-Indazol-5-yl)oxy)acetic acid.

- Sigma-Aldrich. (n.d.). Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing.

- PhytoTech Labs. (n.d.). Preparing Stock Solutions.

- Smolecule. (2024, April 14). 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid.

- PLOS. (2014, September 19). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes.

- NextSDS. (n.d.). Acetic acid, 2-[3-[4-(1H-indazol-5-ylaMino)-2-quinazolinyl]phenoxy]-.

- PubChem. (n.d.). 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid.

- NextSDS. (n.d.). Acetic acid, 2-(1H-indazol-5-yloxy)-.

- Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.

- (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).

- Benchchem. (n.d.). Preparing SRI-37330 Stock Solutions for Cell Culture: Application Notes and Protocols.

- ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments?

- Ajinomoto. (n.d.). Technical tips_Key point for making cell stocks.

- ATCC. (n.d.). Dimethylsulfoxide (DMSO) - 4-X.

- PMC. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.

- Simson Pharma Limited. (n.d.). Belumosudil-D7.

- Captivate Bio. (n.d.). SMALL MOLECULES.

- LifeTein. (n.d.). How to dissolve peptides in DMSO?

- ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?

- Santa Cruz Biotechnology. (2025, May 1). SAFETY DATA SHEET.

- Akzo Nobel Coatings Ltd. (2016, August 17). Safety Data Sheet.

- MedchemExpress.com. (2025, December 18). Safety Data Sheet.

- ChemPoint.com. (2023, November 6). SAFETY DATA SHEET.

- ACS Omega. (2023, June 12). Involvement of the Opioidergic Mechanism in the Analgesic Potential of a Novel Indazolone Derivative.

- Pharmaffiliates. (n.d.). 2-(3-(4-((1H-Indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic Acid.

- Google Patents. (n.d.). WO2024118556A1 - Solid dispersion comprising amorphous 2-[3-[4-(lh-indazol-5- ylamino)quinazolin-2-yl]phenoxy].

- J&K Scientific. (2021, January 9). 2-(1H-Indol-5-yl)acetic acid | 34298-84-5.

- Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.

- Scribd. (n.d.). Solubility Data of DMSO.

- PubMed. (2006, January 15). YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole] inhibits neointima formation....

- Cheméo. (n.d.). Acetic acid + Dimethyl Sulfoxide - Chemical & Physical Properties.

- Technical Disclosure Commons. (2023, September 29). Novel crystalline forms of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl -phenoxy}.

- PubMed. (2005, May 2). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor.

- Technical Disclosure Commons. (2025, February 7). A process for the preparation of crystalline forms of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}.

- Google Patents. (n.d.). CN101300229A - 1-Heterocyclylsulfonyl, 2-aminomethyl, 5-(hetero)aryl substituted 1-H-pyrrole derivatives as gastric acid secretion inhibitors. Retrieved from Google Patents. gastric acid secretion inhibitors*.

Sources

- 1. Buy 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid | 911417-62-4 [smolecule.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole] inhibits neointima formation in balloon-injured rat carotid through suppression of expressions and activities of matrix metalloproteinases 2 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]

- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 6. Effects of DMSO on the Pluripotency of Cultured Mouse Embryonic Stem Cells (mESCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]

- 8. lifetein.com [lifetein.com]

- 9. benchchem.com [benchchem.com]

- 10. atcc.org [atcc.org]

- 11. captivatebio.com [captivatebio.com]

- 12. phytotechlab.com [phytotechlab.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. WO2024118556A1 - Solid dispersion comprising amorphous 2-[3-[4-(lh-indazol-5- ylamino)quinazolin-2-yl]phenoxy]-n-propan-2-yl-acetamide - Google Patents [patents.google.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. chempoint.com [chempoint.com]

- 18. fishersci.com [fishersci.com]

- 19. international.brand.akzonobel.com [international.brand.akzonobel.com]

Application Notes and Protocols for 2-((1H-Indazol-5-yl)oxy)acetic acid in Organic Synthesis

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide array of biological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory properties.[1][2][3] Among the various functionalized indazoles, 2-((1H-Indazol-5-yl)oxy)acetic acid serves as a versatile and crucial precursor for the synthesis of a diverse range of pharmacologically active compounds and complex molecular architectures.[3][4] Its unique structure, featuring a reactive carboxylic acid moiety appended to the indazole core via a flexible ether linkage, allows for straightforward derivatization into amides, esters, and other functional groups. This guide provides an in-depth exploration of the synthetic utility of 2-((1H-Indazol-5-yl)oxy)acetic acid, complete with detailed experimental protocols and expert insights to facilitate its effective use in research and drug development.

The strategic importance of the indazole nucleus lies in its ability to act as a bioisostere for other aromatic systems, such as indoles, and its capacity to engage in various non-covalent interactions within biological targets.[5] The acetic acid side chain at the 5-position provides a convenient handle for chemists to introduce diverse substituents, thereby modulating the physicochemical properties and biological activity of the resulting molecules. This document will focus on the two primary transformations of the carboxylic acid group: amide bond formation and esterification, which are fundamental reactions in the construction of compound libraries for high-throughput screening and lead optimization.

I. Core Synthetic Transformations: Amide Coupling and Esterification

The carboxylic acid functionality of 2-((1H-Indazol-5-yl)oxy)acetic acid is the primary site for synthetic elaboration. The two most common and impactful derivatizations are amide bond formation and esterification. These reactions are cornerstones of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents.

I.A. Amide Bond Formation: A Gateway to Bioactive Molecules

The conversion of the carboxylic acid to an amide is a pivotal transformation for accessing a vast chemical space. Amide bonds are prevalent in numerous drug molecules due to their metabolic stability and ability to participate in hydrogen bonding, a key interaction for molecular recognition at biological targets.

Mechanistic Considerations

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved using a coupling reagent. Common classes of coupling reagents include carbodiimides (e.g., EDC), and uronium/aminium salts (e.g., HATU).

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate (with carbodiimides) or an activated ester (with uronium/aminium salts). This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a non-interfering byproduct.

Caption: Generalized workflow for amide bond formation.

I.B. Esterification: Modulating Physicochemical Properties

Esterification of 2-((1H-Indazol-5-yl)oxy)acetic acid is another valuable synthetic route. Esters can serve as prodrugs, improving the bioavailability of a parent compound, or they can be key structural motifs in their own right.[6]

Mechanistic Considerations

Similar to amide formation, direct esterification with an alcohol is often inefficient. Acid-catalyzed Fischer esterification can be employed, but often requires harsh conditions. A milder and more general approach involves the activation of the carboxylic acid, followed by reaction with an alcohol. The same coupling reagents used for amide formation can often be adapted for esterification. Alternatively, reaction with a suitable alkyl halide in the presence of a base is a common strategy.

Caption: General workflow for the esterification of 2-((1H-Indazol-5-yl)oxy)acetic acid.

II. Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product. Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) when using air- or moisture-sensitive reagents.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is suitable for a wide range of amines and generally proceeds with high yields and minimal racemization for chiral amines.[7]

Materials:

-

2-((1H-Indazol-5-yl)oxy)acetic acid

-

Amine of interest

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-((1H-Indazol-5-yl)oxy)acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Activation: Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 10-15 minutes. The solution should become homogeneous.

-

Amine Addition: Add the amine (1.05 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

| Parameter | Value/Condition | Rationale |

| Coupling Reagent | HATU | High efficiency, low racemization, and formation of easily removable byproducts. |

| Base | DIPEA | A non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction. |

| Solvent | Anhydrous DMF | Excellent solvating properties for the reactants and reagents.[8] |

| Stoichiometry | Slight excess of HATU and amine | To ensure complete consumption of the starting carboxylic acid. |

| Temperature | Room Temperature | Sufficient for most couplings; avoids potential side reactions. |

Protocol 2: EDC/NHS-Mediated Amide Coupling in Aqueous Media

This protocol is particularly useful for coupling with biomolecules or water-soluble amines.

Materials:

-

2-((1H-Indazol-5-yl)oxy)acetic acid

-

Amine of interest

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide) or Sulfo-NHS for improved water solubility

-

MES Buffer (2-(N-morpholino)ethanesulfonic acid) or PBS (Phosphate-buffered saline)

-

Hydroxylamine solution (for quenching)

Procedure:

-

Activation: Dissolve 2-((1H-Indazol-5-yl)oxy)acetic acid (1.0 eq), EDC (1.5 eq), and NHS (1.2 eq) in an appropriate buffer (e.g., MES buffer, pH 4.5-5.5) or a mixture of an organic solvent and buffer. Stir at room temperature for 15-30 minutes to form the NHS-activated ester.

-

Coupling: Add the amine-containing solution (1.0 eq in a suitable buffer, e.g., PBS, pH 7.2-8.0) to the activated ester solution.

-

Reaction: Gently stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

-

Quenching: Quench the reaction by adding a small amount of hydroxylamine solution to consume any unreacted NHS-ester.

-

Purification: Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

| Parameter | Value/Condition | Rationale |

| Coupling Reagent | EDC/NHS | Water-soluble coupling reagents suitable for biological applications. |

| Solvent | Aqueous Buffer | Maintains the stability and solubility of biomolecules. |

| pH Control | Two-step pH adjustment | Optimal activation at slightly acidic pH, followed by coupling at neutral to slightly basic pH. |

| Quenching | Hydroxylamine | Effectively stops the reaction and prevents side reactions. |

Protocol 3: Cesium Carbonate Mediated Esterification

This protocol is a reliable method for the synthesis of simple alkyl esters.

Materials:

-

2-((1H-Indazol-5-yl)oxy)acetic acid

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous DMF

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 2-((1H-Indazol-5-yl)oxy)acetic acid (1.0 eq) and cesium carbonate (1.5 eq) in anhydrous DMF.

-

Alkyl Halide Addition: Add the alkyl halide (1.2 eq) to the suspension.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive alkyl halides. Reactions are typically complete in 4-12 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

| Parameter | Value/Condition | Rationale |

| Base | Cesium Carbonate | A strong, yet relatively mild base that facilitates the deprotonation of the carboxylic acid. |

| Solvent | Anhydrous DMF | Effectively dissolves the reactants and the cesium carboxylate salt. |

| Alkylating Agent | Alkyl Halide | A common and effective electrophile for esterification. |

| Temperature | Room Temperature to 50 °C | Balances reaction rate with the prevention of side reactions. |

III. Applications in Drug Discovery and Medicinal Chemistry

Derivatives of 2-((1H-Indazol-5-yl)oxy)acetic acid have been explored for a variety of therapeutic targets. The ability to readily synthesize libraries of amides and esters from this precursor is a significant advantage in the early stages of drug discovery.

Case Study: Kinase Inhibitors

The indazole core is a common feature in many kinase inhibitors. For instance, Belumosudil (KD025), a ROCK inhibitor, incorporates a substituted indazole moiety.[9] While Belumosudil itself is not directly synthesized from 2-((1H-Indazol-5-yl)oxy)acetic acid, the synthetic strategies for creating related analogs often involve similar amide coupling or etherification reactions. The general structure of many kinase inhibitors involves a heterocyclic core (like indazole) that anchors the molecule in the ATP-binding pocket, and various side chains that extend into more solvent-exposed regions to enhance potency and selectivity. The acetic acid handle of the title precursor is ideally positioned to introduce such diversity. For example, coupling with a library of amines can rapidly generate a series of compounds for screening against a panel of kinases.

Other Therapeutic Areas

The versatility of the indazole scaffold extends beyond kinase inhibition. Indazole-containing compounds have shown promise as anti-inflammatory agents, Smoothened (Smo) antagonists for the inhibition of the Hedgehog pathway, and as agents targeting other enzyme classes.[4][10] The synthetic accessibility provided by precursors like 2-((1H-Indazol-5-yl)oxy)acetic acid is a key enabler for these research efforts.

IV. Conclusion

2-((1H-Indazol-5-yl)oxy)acetic acid is a highly valuable and versatile precursor in modern organic synthesis, particularly within the realm of medicinal chemistry. Its straightforward derivatization through robust and well-established protocols for amide bond formation and esterification allows for the efficient generation of diverse compound libraries. The insights and detailed protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this important building block in their pursuit of novel therapeutics and functional molecules.

References

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 2021. [Link]

-

Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 2024. [Link]

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 2024. [Link]

-

Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry, 2025. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 2021. [Link]

- Solid dispersion comprising amorphous 2-[3-[4-(lh-indazol-5- ylamino)

-

A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts. Technical Disclosure Commons, 2023. [Link]

-

Acetic acid, 2-(1H-indazol-5-yloxy)- — Chemical Substance Information. NextSDS. [Link]

-

The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 ' - PubMed. [Link]

-

The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2 - ACS Publications - American Chemical Society. [Link]

-

2-(3-(4-((1H-Indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic Acid | Pharmaffiliates. [Link]

- Indazole compounds as pkmyt1 kinase inhibitors - Google P

-

Novel crystalline forms of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl -phenoxy}. Technical Disclosure Commons, 2023. [Link]

-

Discovery of N-[(1-aryl-1H-indazol-5-yl)methyl]amides Derivatives as Smoothened Antagonists for Inhibition of the Hedgehog Pathway - PubMed. [Link]

-

Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed. [Link]

-

(Acylaryloxy)acetic acid diuretics. 1. (2-Alkyl - PubMed. [Link]

-

Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC. [Link]

-

Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY): A Recyclable Coupling Reagent for Racemization-Free Synthesis of Peptide, Amide, Hydroxamate, and Ester | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online. [Link]

-

Green Solvents for the Formation of Amide Linkage - ResearchGate. [Link]

-

Indazole: a medicinally important heterocyclic moiety - OUCI. [Link]

-

Synthesis, Biological Activity and Applications of 1,2,5-Oxadiazol: A Brief Review. [Link]

-

Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors - IRIS. [Link]

-

Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis - Arkivoc. [Link]

-

The synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid - PubMed. [Link]/)

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Indazole: a medicinally important heterocyclic moiety [ouci.dntb.gov.ua]

- 5. Synthesis of indazole-based fluorophores - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. medcraveonline.com [medcraveonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2024118556A1 - Solid dispersion comprising amorphous 2-[3-[4-(lh-indazol-5- ylamino)quinazolin-2-yl]phenoxy]-n-propan-2-yl-acetamide - Google Patents [patents.google.com]

- 10. Discovery of N-[(1-aryl-1H-indazol-5-yl)methyl]amides derivatives as smoothened antagonists for inhibition of the hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Structural Characterization of 2-((1H-Indazol-5-yl)oxy)acetic acid using ¹H and ¹³C NMR Spectroscopy

Introduction

2-((1H-Indazol-5-yl)oxy)acetic acid is a heterocyclic compound featuring an indazole core linked to an acetic acid moiety via an ether linkage. The indazole scaffold is a significant pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] Accurate structural elucidation is a critical step in the development of such molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure in solution.[2] This application note provides a detailed guide to the characterization of 2-((1H-Indazol-5-yl)oxy)acetic acid using ¹H and ¹³C NMR spectroscopy, including predicted chemical shift assignments, a comprehensive experimental protocol, and an in-depth explanation of the spectral interpretation.

Molecular Structure and Atom Numbering

The structural integrity and purity of 2-((1H-Indazol-5-yl)oxy)acetic acid can be definitively established by assigning the NMR signals to the corresponding protons and carbons in the molecule. The standardized numbering scheme for the indazole ring is used for all assignments.

// Atom nodes N1 [label="N1-H", pos="0,1.5!"]; N2 [label="N2", pos="-1,1.5!"]; C3 [label="C3-H3", pos="-1.5,0.5!"]; C3a [label="C3a", pos="-0.5,-0.5!"]; C4 [label="C4-H4", pos="-1.5,-1.5!"]; C5 [label="C5", pos="-0.5,-2.5!"]; C6 [label="C6-H6", pos="0.5,-1.5!"]; C7 [label="C7-H7", pos="0.5,-0.5!"]; C7a [label="C7a", pos="-0.5,0.5!"];

// Substituent nodes O8 [label="O8", pos="-0.5,-3.5!"]; C9 [label="C9-H9", pos="0.5,-4.5!"]; C10 [label="C10", pos="1.5,-4.5!"]; O11 [label="O11", pos="2.5,-3.5!"]; O12 [label="O12-H", pos="2.5,-5.5!"];

// Edges for the indazole ring N1 -- N2; N2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- C3a; C7a -- N1;

// Edges for the substituent C5 -- O8; O8 -- C9; C9 -- C10; C10 -- O11; C10 -- O12 [style=dashed]; }

Caption: Molecular structure and atom numbering of 2-((1H-Indazol-5-yl)oxy)acetic acid.Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts for 2-((1H-Indazol-5-yl)oxy)acetic acid. These predictions are based on established data for the 1H-indazole core and the known effects of an oxyacetic acid substituent.[2][3] The values are provided for DMSO-d₆ as the solvent, which is commonly used for this class of compounds due to its ability to dissolve polar molecules and to observe exchangeable protons like N-H and O-H.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H1 (N-H) | ~13.0 | br s | - |

| H3 | ~8.05 | s | - |

| H7 | ~7.55 | d | ~8.8 |

| H4 | ~7.20 | d | ~2.2 |

| H6 | ~6.90 | dd | ~8.8, 2.2 |

| H9 (-OCH₂-) | ~4.80 | s | - |

| H12 (-COOH) | ~12.5 | br s | - |

br s = broad singlet, s = singlet, d = doublet, dd = doublet of doublets

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C10 (-COOH) | ~170.0 |

| C5 | ~152.0 |

| C7a | ~140.0 |

| C3 | ~134.0 |

| C3a | ~122.0 |

| C7 | ~121.0 |

| C6 | ~113.0 |

| C4 | ~101.0 |

| C9 (-OCH₂-) | ~65.0 |

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of high-quality NMR data for 2-((1H-Indazol-5-yl)oxy)acetic acid.

Sample Preparation

-

Materials: 2-((1H-Indazol-5-yl)oxy)acetic acid (5-10 mg), Deuterated Dimethyl Sulfoxide (DMSO-d₆, 0.7 mL), 5 mm NMR tube, micropipette, and a vortex mixer.

-

Procedure:

-

Accurately weigh 5-10 mg of the compound and transfer it to a clean, dry 5 mm NMR tube.

-

Add approximately 0.7 mL of DMSO-d₆ to the NMR tube using a micropipette.

-

Securely cap the NMR tube and vortex gently until the sample is completely dissolved. A brief period in a sonicator bath can aid dissolution if necessary.

-

NMR Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

General Parameters:

-

Temperature: 298 K

-

Locking and Shimming: Lock onto the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.[4]

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30 or similar).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-32 (adjust as needed for signal-to-noise).

-

Spectral Width: 0-16 ppm.

-

Referencing: Calibrate the spectrum using the residual DMSO solvent peak at δ 2.50 ppm.[5][6]

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30 or similar).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more (as ¹³C has low natural abundance).

-

Spectral Width: 0-200 ppm.

-

Referencing: Calibrate the spectrum using the central peak of the DMSO-d₆ multiplet at δ 39.52 ppm.[5][6]

-

subgraph "cluster_Prep" { label = "Sample Preparation"; style=filled; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; Weigh [label="Weigh 5-10 mg\nof Compound"]; Dissolve [label="Dissolve in\n0.7 mL DMSO-d6"]; Vortex [label="Vortex to Homogenize"]; Weigh -> Dissolve -> Vortex; }

subgraph "cluster_Acq" { label = "NMR Data Acquisition"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; Insert [label="Insert Sample into\nSpectrometer"]; LockShim [label="Lock and Shim"]; AcquireH1 [label="Acquire ¹H Spectrum"]; AcquireC13 [label="Acquire ¹³C Spectrum"]; Insert -> LockShim; LockShim -> AcquireH1; LockShim -> AcquireC13; }

subgraph "cluster_Proc" { label = "Data Processing"; style=filled; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; Process [label="Fourier Transform,\nPhase, and Baseline Correction"]; Reference [label="Reference Spectra"]; Integrate [label="Integrate and\nPeak Pick"]; Process -> Reference -> Integrate; }

Vortex -> Insert [lhead=cluster_Acq, ltail=cluster_Prep]; AcquireH1 -> Process [ltail=cluster_Acq, lhead=cluster_Proc]; AcquireC13 -> Process; }

Caption: General workflow for NMR sample preparation, data acquisition, and processing.Data Interpretation and Rationale

¹H NMR Spectrum Analysis

-

N-H and O-H Protons: The N-H proton of the indazole ring (H1) is expected to appear as a broad singlet at a very downfield chemical shift (~13.0 ppm) due to its acidic nature and involvement in hydrogen bonding.[2] Similarly, the carboxylic acid proton (H12) will be a broad singlet in the region of 12-13 ppm. These signals will readily exchange with D₂O, leading to their disappearance upon addition of a drop of D₂O to the sample, a useful confirmation test.

-

Indazole Ring Protons:

-

H3: The proton at the C3 position is characteristic of the indazole ring and is expected to be a sharp singlet around 8.05 ppm, as it lacks adjacent protons for coupling.[2]

-

H7, H6, H4: These three protons on the benzene portion of the indazole ring will form a distinct splitting pattern. The ether linkage at C5 is an electron-donating group, which will shield the ortho (H4, H6) and para (H7, relative to the pyrazole ring) positions, causing them to shift upfield compared to unsubstituted indazole.

-

H7 is expected to be a doublet due to coupling with H6.

-

H4 will likely appear as a doublet due to coupling with H6.

-

H6 will be a doublet of doublets, as it is coupled to both H7 and H4.

-

-

-

Oxyacetic Acid Moiety Protons:

-

H9: The two methylene protons (-OCH₂-) are chemically equivalent and will appear as a sharp singlet around 4.80 ppm. The adjacent oxygen atom deshields these protons, shifting them downfield.

-

¹³C NMR Spectrum Analysis

-

Carbonyl Carbon (C10): The carboxylic acid carbonyl carbon is the most downfield signal, typically appearing around 170.0 ppm.

-

Indazole Ring Carbons:

-

C5: The carbon directly attached to the electron-donating oxygen (C5) will be significantly deshielded and is predicted to be the most downfield aromatic carbon at ~152.0 ppm.

-

C7a and C3a: These are the bridgehead carbons and their shifts are influenced by the fusion of the two rings.

-

C3, C7, C6, C4: The remaining carbons of the indazole ring will resonate in the aromatic region (100-140 ppm). The specific assignments can be confirmed with 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate protons to their directly attached carbons and to carbons 2-3 bonds away, respectively.

-

-

Methylene Carbon (C9): The methylene carbon of the oxyacetic acid group is expected around 65.0 ppm due to the influence of the attached oxygen atom.

Conclusion

This application note provides a robust framework for the structural characterization of 2-((1H-Indazol-5-yl)oxy)acetic acid by NMR spectroscopy. The provided predicted chemical shifts, based on established principles, offer a reliable reference for the analysis of experimental data. The detailed protocol for sample preparation and data acquisition ensures the collection of high-quality spectra, which is paramount for accurate structural elucidation in research and drug development settings. For unambiguous assignment, especially of the quaternary carbons and closely spaced aromatic signals, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

References

- Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide. Benchchem.

- Bouchet, P., et al. (1977). N.m.r. studies in the heterocyclic series: XVII—carbon‐13 spectra of indazole derivatives. Organic Magnetic Resonance, 9(12).

- Synthesis of Novel N and N Indazole Deriv

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.

- Application Notes and Protocols: ¹H and ¹³C NMR Assignment of Uridine 5'-oxyacetic acid methyl ester. Benchchem.

- 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in...

- Electronic Supplementary information for Acid promoted C–C bond oxidative cleavage of β-O-4 and β-1 lignin models to esters. The Royal Society of Chemistry.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.

- Combination of 1H and 13C NMR Spectroscopy. In NMR Spectra.

- 1H NMR Chemical Shifts.

- The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- NMR Chemical Shift Values Table. Chemistry Steps.

- 13C NMR Chemical Shifts.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable N

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Application Note: In Vivo Pharmacokinetic and Efficacy Profiling of 2-((1H-Indazol-5-yl)oxy)acetic Acid in Murine Models

Scientific Rationale & Target Biology

2-((1H-Indazol-5-yl)oxy)acetic acid (CAS 30226-16-5) serves as a critical structural scaffold and investigational pharmacophore within the indazole-acetic acid class of immunomodulators. Compounds within this structural family—most notably the clinical-stage anti-inflammatory agent bindarit—exhibit profound efficacy by selectively inhibiting the synthesis of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) .

Causality in Experimental Design: MCP-1 is a master regulatory chemokine that drives the recruitment of monocytes and macrophages into inflamed tissues. By targeting the transcription of the CCL2 gene rather than competitively blocking its receptor (CCR2), indazole-acetic acids prevent the upstream accumulation of inflammatory infiltrates.

To rigorously evaluate the in vivo potential of 2-((1H-Indazol-5-yl)oxy)acetic acid, researchers must first establish its pharmacokinetic (PK) boundaries (clearance, half-life, and bioavailability) before deploying it in a macrophage-driven disease model. The Dextran Sulfate Sodium (DSS)-induced colitis model is selected for pharmacodynamic (PD) validation because colonic mucosal damage is directly exacerbated by MCP-1-mediated macrophage infiltration .

Mechanistic Pathway Visualization

Fig 1. Indazole-acetic acids selectively inhibit CCL2 transcription to prevent macrophage recruitment.

Pharmacokinetic (PK) Profiling Protocol

To ensure accurate dosing in efficacy models, the oral bioavailability (F%) of the compound must be determined. Indazole-acetic acids are typically lipophilic and require optimized vehicles to prevent precipitation in vivo.

Formulation Strategy

-

Intravenous (IV) Vehicle (2 mg/kg): 5% DMSO + 10% Solutol HS15 + 85% Sterile Saline.

-

Causality: DMSO ensures initial solubilization of the crystalline compound, while Solutol HS15 acts as a non-ionic surfactant to maintain micellar stability in the aqueous bloodstream, preventing fatal micro-embolisms.

-

-

Per Os (PO) Vehicle (50 mg/kg): 0.5% Methylcellulose (MTC) + 0.1% Tween-80 in diH2O.

-

Causality: MTC creates a viscous suspension that uniformly disperses the drug particles, preventing rapid settling in the gavage syringe and ensuring consistent dosing. Tween-80 reduces surface tension, aiding in gastrointestinal fluid dissolution .

-

Step-by-Step PK Workflow

-

Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old, 20-25g) for 12 hours prior to PO dosing to eliminate food-effect variability on gastrointestinal absorption. IV groups do not require fasting.

-

Administration:

-

IV Group: Inject 5 mL/kg via the lateral tail vein using a 29G needle.

-

PO Group: Administer 10 mL/kg via oral gavage using a 20G reusable stainless-steel feeding needle.

-

-